molecular formula C9H10ClNO B2735311 7-Chlorochroman-4-amine CAS No. 763907-56-8

7-Chlorochroman-4-amine

Cat. No.: B2735311
CAS No.: 763907-56-8
M. Wt: 183.64
InChI Key: ZKRTWXXJEXSHCT-UHFFFAOYSA-N
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Description

7-Chlorochroman-4-amine is an organic compound with the molecular formula C9H10ClNO It is a derivative of chroman, featuring a chlorine atom at the 7th position and an amine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorochroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with chroman-4-one.

    Chlorination: The chroman-4-one is chlorinated at the 7th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amination: The chlorinated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions, often involving a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and amination processes. The use of automated systems can help in maintaining consistent reaction conditions and high yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated products.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Alkylated or hydroxylated amines.

    Substitution: Various substituted chroman derivatives.

Scientific Research Applications

7-Chlorochroman-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chlorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    7-Bromochroman-4-amine: Similar structure but with a bromine atom instead of chlorine.

    7-Fluorochroman-4-amine: Contains a fluorine atom at the 7th position.

    7-Iodochroman-4-amine: Features an iodine atom at the 7th position.

Uniqueness: 7-Chlorochroman-4-amine is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interaction with biological targets, making it distinct from its halogenated analogs.

Biological Activity

7-Chlorochroman-4-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated chroman moiety and an amine functional group. Its molecular formula is C₁₃H₉ClN, with a molecular weight of approximately 220.10 g/mol. The compound's structure contributes to its biological activity, particularly its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Cytochrome P450 Inhibition : Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can modulate drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties, making it a candidate for further investigation in cancer therapeutics.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Enzyme Inhibition Inhibits cytochrome P450 enzymes (e.g., CYP1A2), affecting drug metabolism.
Antitumor Properties Potential candidate for cancer treatment; further research required.
Neuroprotective Effects Investigated for protective effects on neuronal cells.
Anti-inflammatory Activity May exhibit anti-inflammatory properties in various models .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Interaction Studies : A study demonstrated that this compound significantly inhibits CYP1A2 activity in vitro, suggesting potential implications for drug-drug interactions in clinical settings.
  • Antitumor Research : In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage, highlighting its potential use in neurodegenerative diseases .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound Name CAS Number Key Differences
8-Chlorochroman-4-amine770690-25-0Chlorine at position 8 instead of 7
6-Chlorochroman-4-amine191608-09-0Chlorine at position 6
Chroman derivativesVariousGeneral class without specific halogen substitution

The position of the chlorine substituent significantly influences the reactivity and biological activity of these compounds.

Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRTWXXJEXSHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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